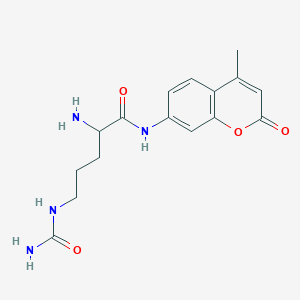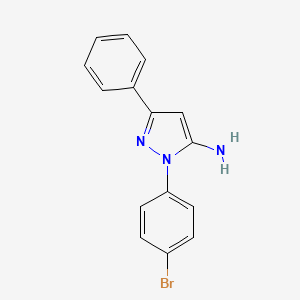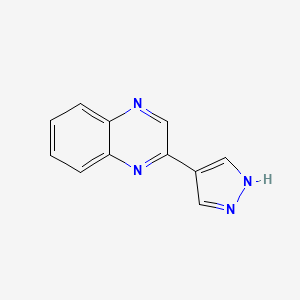
2-(1H-pyrazol-4-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-pyrazol-4-yl)quinoxaline” is a chemical compound that belongs to the class of N-heterocyclic compounds . It is an important biological agent with several prominent pharmacological effects .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of “2-(1H-pyrazol-4-yl)quinoxaline” is C11H8N4 . It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .Chemical Reactions Analysis
Quinoxalines have been involved in several reactions as a reagent for the preparation of various compounds . The synthesis of quinoxaline has been extensively studied for the last two decades .Physical And Chemical Properties Analysis
“2-(1H-pyrazol-4-yl)quinoxaline” has a density of 1.3±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 258.2±13.7 °C .科学的研究の応用
Pharmaceutical Chemistry
Quinoxaline derivatives, including “2-(1H-pyrazol-4-yl)quinoxaline”, have various biological activities and are widely used in pharmaceutical chemistry . They have been found to have anti-cancer, antioxidant, anti-proliferative, anti-tuberculosis, antibacterial, and anti-hepatitis C virus activities . They also have satisfactory effects in the treatment of AIDS, depression, and glaucoma .
Agriculture
Quinoxaline derivatives are also used in agriculture as pesticides . They can be used as herbicides and insecticides .
Chemical Industry
In the chemical industry, quinoxaline derivatives are used in the production of polymers for photovoltaic applications and as luminescent materials .
Synthesis of Erdafitinib
Quinoxaline derivative “7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline” is an essential intermediate to synthesize the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
Production of Polymers for Photovoltaic Applications
Quinoxaline compounds have industrial uses such as the production of polymers for photovoltaic applications . They can be used in the creation of solar cells .
Luminescent Materials
Quinoxaline derivatives are also used as luminescent materials . These substances can be applied in high-efficiency phosphorescent light-emitting diodes .
Synthesis of Transition Metal Complexes
Quinoxaline derivatives are used as ligands in the synthesis of transition metal complexes .
Anti-Cancer Activity
Some quinoxaline derivatives have shown high activity against cancer cell lines . For example, compounds like 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one and others have shown promising results when compared with doxorubicin, a standard drug .
Synthesis of Erdafitinib
Quinoxaline derivative “7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline” is an essential intermediate to synthesize the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
Production of Fertilizers
Quinoxaline derivatives have been used in the synthesis of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .
Anti-Cancer Activity
Some quinoxaline derivatives have shown high activity against cancer cell lines . For example, compounds like 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one and others have shown promising results when compared with doxorubicin, a standard drug .
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)quinoxaline | |
CAS RN |
439106-90-8 |
Source


|
| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

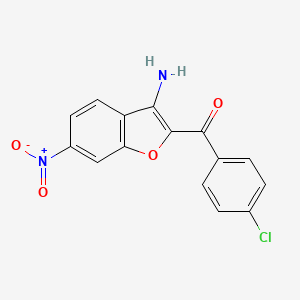
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
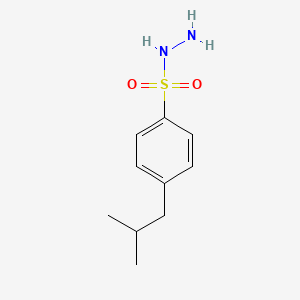
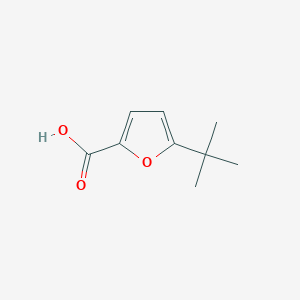
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

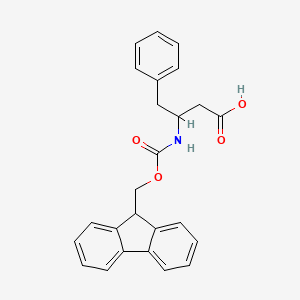
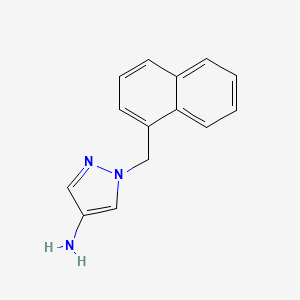
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)
